molecular formula C20H22N6O B6450107 2-(3-methylphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2640952-51-6

2-(3-methylphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6450107
CAS No.: 2640952-51-6
M. Wt: 362.4 g/mol
InChI Key: KULCRMPWXDNWLZ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system, with a 3-methylphenyl ethanone substituent. The octahydropyrrolo-pyrrole moiety may enhance solubility and binding affinity compared to simpler heterocyclic systems. Current research focuses on its synthesis, structural characterization, and preliminary pharmacological profiling.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-14-3-2-4-15(7-14)8-20(27)25-11-16-9-24(10-17(16)12-25)19-6-5-18-22-21-13-26(18)23-19/h2-7,13,16-17H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULCRMPWXDNWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core is a key pharmacophore in BET inhibitors. Its fused bicyclic structure allows for π-π stacking interactions with acetylated lysine residues in bromodomains .
  • AZD5153 : Shares the triazolopyridazine core but incorporates a piperidine ring and methoxy group, optimizing BRD4 binding (IC₅₀ < 10 nM). Bivalent binding enhances potency in downregulating c-Myc in xenograft models.
  • Compound 6 : Contains a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinone fused to a pyrrolo-thiazolo system. This structural variation shifts activity toward antifungal targets like 14-α-demethylase, as shown in docking studies .

Substituent Effects

Compound Substituents Impact on Properties
Target Compound Octahydropyrrolo-pyrrole, 3-methylphenyl Potential solubility enhancement; methylphenyl may improve lipophilicity for CNS targets.
AZD5153 Piperidyl, methoxy Methoxy group increases metabolic stability; piperidyl optimizes BRD4 binding.
Compound 7 Phenylthioamide, methoxyphenyl Thioamide group introduces hydrogen-bonding potential for enzyme inhibition.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s LogP is estimated to be ~3.5 (higher than AZD5153’s 2.8 due to the octahydropyrrolo-pyrrole), balancing blood-brain barrier penetration and solubility .
  • Metabolic Stability : Triazolopyridazine cores generally resist CYP450 oxidation, but the methylphenyl group may introduce susceptibility to demethylation .

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